N-(4-isopropylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
N-(4-Isopropylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound characterized by a dihydropyridine core substituted with a methoxy group at position 5 and a carbonyl group at position 2. The carboxamide moiety at position 2 is linked to a 4-isopropylphenyl group, contributing to its hydrophobic properties. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors associated with inflammatory and metabolic disorders. Safety protocols emphasize avoiding heat sources and ensuring proper handling to prevent decomposition or hazardous reactions .
Properties
IUPAC Name |
5-methoxy-4-oxo-N-(4-propan-2-ylphenyl)-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10(2)11-4-6-12(7-5-11)18-16(20)13-8-14(19)15(21-3)9-17-13/h4-10H,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISQBYPHZHXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. The conditions can vary, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(4-isopropylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological activity.
Industry: It could be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action for N-(4-isopropylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogs, such as W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride) . A systematic analysis is provided below:
Table 1: Structural and Functional Comparison
Key Observations
Core Ring Differences :
- The dihydropyridine core in the target compound is electron-deficient due to the conjugated carbonyl group, making it prone to redox reactions. In contrast, W54011’s tetrahydronaphthalene core offers greater hydrophobicity and stability, favoring membrane penetration .
- The 5-methoxy group in the target compound may sterically hinder interactions with planar binding sites, whereas W54011’s 7-methoxy group on the tetralin ring allows for better alignment with hydrophobic pockets in proteins.
Substituent Impact: The 4-isopropylphenyl group is common to both compounds, but W54011’s additional 4-dimethylaminophenylmethyl substituent introduces a basic nitrogen, enhancing solubility in acidic environments (e.g., physiological pH) . The hydrochloride salt form of W54011 likely improves bioavailability compared to the neutral carboxamide in the target compound.
Lumping Strategy Relevance :
- As per the lumping strategy, compounds with shared functional groups (e.g., methoxy, carboxamide) may exhibit similar reactivity or degradation pathways. However, the distinct cores (dihydropyridine vs. tetralin) result in divergent physicochemical behaviors, necessitating separate evaluation in drug development pipelines .
Research Findings and Implications
- Synthetic Challenges : The dihydropyridine core is sensitive to oxidation, requiring inert atmospheres during synthesis. W54011’s tetralin system, being more stable, permits broader reaction conditions .
- Safety Profiles: The target compound’s thermal instability (as noted in safety guidelines) contrasts with W54011’s salt form, which may reduce volatility and handling risks .
Biological Activity
N-(4-isopropylphenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by relevant research findings and data.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction , which is effective for forming carbon-carbon bonds. Key steps in the synthesis process include:
- Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis, involving the condensation of an aldehyde with a β-ketoester and ammonia.
- Introduction of the Methoxy Group : Utilizes methylation reactions with agents like methyl iodide.
- Formation of the Carboxamide Group : Involves reacting intermediates with 4-isopropylaniline under controlled conditions.
Biological Activity
The biological activity of this compound has been investigated through various studies, revealing potential pharmacological effects:
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cellular proliferation in certain cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
- Calcium Channel Modulation : As a dihydropyridine derivative, it may interact with calcium channels, which are crucial for various physiological processes.
The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Further research is needed to elucidate these interactions comprehensively.
Research Findings
Several studies have been conducted to evaluate the biological activity and safety profile of this compound:
Case Studies
- Case Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted that this compound significantly reduced tumor growth in xenograft models when administered at specific dosages.
- Toxicity Assessment : In silico studies indicated that the compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties with no significant cytotoxicity observed in preliminary tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
